2-(Methylthio)-5-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5-phenyloxazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(methylthio)aniline with halogenated salicylaldehydes, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-phenyloxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(Methylthio)-5-phenyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)aniline: A precursor in the synthesis of 2-(Methylthio)-5-phenyloxazole.
5-Phenyl-2-oxazoline: Another oxazole derivative with similar structural features.
2-(Methylthio)-4-phenylthiazole: A thiazole derivative with a similar sulfur-containing structure
Uniqueness
This compound is unique due to its specific combination of sulfur and nitrogen atoms within the oxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
25444-97-7 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-methylsulfanyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NOS/c1-13-10-11-7-9(12-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
IYHOPXFSFFFTPS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.